molecular formula C11H13NO B1617097 1-(2-methylphenyl)pyrrolidin-2-one CAS No. 24059-71-0

1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B1617097
CAS No.: 24059-71-0
M. Wt: 175.23 g/mol
InChI Key: YZKUWLKFKUUHJP-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound consists of a pyrrolidine ring with a 2-methylphenyl group attached to the nitrogen atom. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .

Properties

IUPAC Name

1-(2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-5-2-3-6-10(9)12-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKUWLKFKUUHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066953
Record name 2-Pyrrolidinone, 1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24059-71-0
Record name 1-(2-Methylphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24059-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-(2-methylphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrrolidinone, 1-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-methylphenyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrolidin-2-one scaffold, which is known for its rich reactivity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development

1-(2-methylphenyl)pyrrolidin-2-one has been explored for its potential as a pharmacological agent. Similar compounds in this class have been identified as effective inhibitors of neurotransmitter transporters, particularly dopamine and norepinephrine transporters. For instance, analogs like pyrovalerone have demonstrated significant potency as dopamine transporter (DAT) inhibitors, which suggests that this compound may exhibit similar pharmacological properties .

b. Mechanism of Action

Research indicates that these compounds primarily act by inhibiting the reuptake of neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This mechanism underlies their potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression .

Industrial Applications

a. Solvent Properties

This compound exhibits excellent solvent characteristics, making it valuable in various industrial processes:

  • Polymer Processing : It is used in the formulation of polymers due to its ability to dissolve a wide range of materials. This property is particularly beneficial in the production of polyvinylidene fluoride (PVDF) used in battery applications .
  • Coatings and Adhesives : The compound serves as a solvent in coatings and adhesives, enhancing the performance of these products by improving their application properties and adhesion strength .
Application Area Details
Polymer ProcessingSolvent for PVDF production
Coatings & AdhesivesEnhances adhesion and application properties
Pharmaceutical FormulationsPotential use in drug delivery systems

Case Studies

a. Neuropharmacological Studies

In a study evaluating the effects of pyrrolidinone derivatives on locomotor activity in animal models, compounds similar to this compound were shown to significantly stimulate activity, indicating their potential for central nervous system stimulation. The duration of action was noted to be over eight hours, suggesting prolonged efficacy .

b. Toxicological Assessments

Toxicological evaluations have been conducted on related pyrrolidinone compounds to assess their safety profiles. These assessments typically involve dermal exposure studies where slight erythema was observed upon application, indicating low-level irritation but highlighting the need for further safety evaluations before widespread use .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of substituents . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Pyrrolidin-2-one
  • Pyrrolizines
  • Pyrrolidine-2,5-diones
  • Prolinol

Biological Activity

1-(2-Methylphenyl)pyrrolidin-2-one, also known by its chemical structure C16H23NO, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 2-methylphenyl group. This structural configuration is significant as it influences the compound's interaction with various biological targets.

Research indicates that compounds with a pyrrolidine core exhibit a range of biological activities, primarily through their interaction with neurotransmitter systems. The following mechanisms have been identified for this compound:

  • Dopamine Reuptake Inhibition : Similar to other pyrrolidine derivatives, this compound has been shown to inhibit the reuptake of dopamine (DA) and norepinephrine (NE), which may contribute to its stimulant effects. Studies have reported IC50 values indicating potent inhibition of these transporters, suggesting potential applications in treating conditions like ADHD and depression .
  • Serotonin Interaction : While primarily acting on DA and NE transporters, some analogs exhibit varying degrees of affinity for serotonin transporters (SERT), although this compound shows selectivity towards DA and NE uptake inhibition .

Pharmacological Effects

The biological activity of this compound can be summarized in the following pharmacological effects:

  • Stimulant Effects : The compound has been associated with increased locomotor activity in animal models, indicative of stimulant properties similar to those observed with amphetamines .
  • Potential Antidepressant Activity : Due to its action on monoamine transporters, there is potential for this compound to exhibit antidepressant-like effects, warranting further investigation into its efficacy in mood disorders .

Case Studies and Experimental Findings

Several studies have explored the biological activity of pyrrolidine derivatives, including this compound. Key findings include:

StudyFindings
Demonstrated broad-spectrum activity including antimicrobial and anticancer properties in pyrrolidine derivatives.
Reported significant inhibition of DA and NE uptake with potential implications for treating neuropsychiatric disorders.
Investigated structure-activity relationships (SAR) revealing that modifications on the phenyl ring can enhance activity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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